molecular formula C19H17NO B11988204 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- CAS No. 55251-72-4

2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-

Cat. No.: B11988204
CAS No.: 55251-72-4
M. Wt: 275.3 g/mol
InChI Key: MKYCFZBXRMOUOP-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- is a chemical compound known for its unique structure and properties It is a derivative of naphthalenol, which is a hydroxylated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 2-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-purity 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated and other substituted aromatic compounds.

Scientific Research Applications

2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells. Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-: A similar compound with azo groups instead of imine groups.

    2-Naphthalenol: The parent compound without the imine and ethylphenyl substituents.

    1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: A related compound with a nitrophenyl group instead of an ethylphenyl group.

Uniqueness

2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

55251-72-4

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-[(2-ethylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H17NO/c1-2-14-7-4-6-10-18(14)20-13-17-16-9-5-3-8-15(16)11-12-19(17)21/h3-13,21H,2H2,1H3

InChI Key

MKYCFZBXRMOUOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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